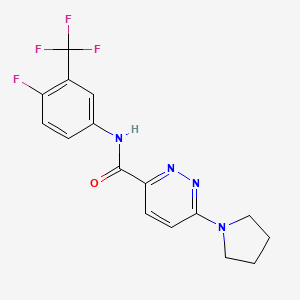

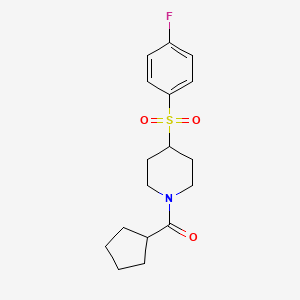

(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with nicotinic acetylcholine receptors. These receptors are implicated in various neurological pathways, including those associated with anxiety and depression. The compound's structure includes a furan moiety, a nicotinoyl group, and an acrylamide linkage, which suggests potential bioactivity and selectivity in its interactions with biological targets .

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized using green chemistry principles. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, which is an energy-efficient method. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of a similar compound indicates a biocatalytic approach to obtaining enantiomerically enriched products . This suggests that the synthesis of the compound could also employ similar green chemistry techniques and biocatalysis for enantioselective transformations.

Molecular Structure Analysis

The molecular structure of related N-tosylacrylamide compounds has been characterized by crystallography. The conformation about the C=C bond is E, and various aromatic rings are inclined at different angles to the acrylamide mean plane. This information is crucial as it can influence the compound's reactivity and interaction with biological targets. The inclination of the rings affects the overall shape of the molecule, which in turn can affect its binding to receptors .

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar molecules that have been studied. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce an enantiomerically enriched amide demonstrates the potential for selective chemical transformations. Additionally, the observed tautomerization of a related compound in the presence of protic solvents indicates that the compound may also undergo similar reactions, which could be relevant in physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but based on the structure and known properties of similar compounds, it can be inferred that the compound may exhibit significant solubility in organic solvents and might have a moderate to high molecular weight. The presence of the furan ring and the acrylamide moiety suggests that the compound could have conjugated systems, which may affect its optical properties, such as absorption and fluorescence. The enantioselective synthesis and absolute configuration determination of related compounds through ECD spectra calculations indicate that chiral centers in the compound could be crucial for its biological activity .

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-27-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-26-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYXNMDPBUZKA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)